molecular formula C15H11ClN2 B12577683 6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline CAS No. 609354-49-6

6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline

Cat. No.: B12577683
CAS No.: 609354-49-6
M. Wt: 254.71 g/mol
InChI Key: NMHMXDBNISWHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline typically involves multi-step reactions starting from readily available starting materials. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The reaction conditions generally include a palladium catalyst, a base, and a boronic acid or ester as the coupling partner .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.

    Camptothecin: An anticancer agent that also contains a quinoline moiety.

Uniqueness

This compound is unique due to the presence of both chloro and pyridinyl substituents on the quinoline ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

609354-49-6

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

6-chloro-4-methyl-2-pyridin-3-ylquinoline

InChI

InChI=1S/C15H11ClN2/c1-10-7-15(11-3-2-6-17-9-11)18-14-5-4-12(16)8-13(10)14/h2-9H,1H3

InChI Key

NMHMXDBNISWHMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Cl)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.